molecular formula C11H15ClFNO3 B8409339 1-(2-Chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol

1-(2-Chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol

Cat. No. B8409339
M. Wt: 263.69 g/mol
InChI Key: MFJSLUPWKQUXNT-UHFFFAOYSA-N
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Patent
US08546336B2

Procedure details

The suspension of 1-(2-chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol (0.80 g, 3.03 mmol) and Dess-Martin reagent (1.54 g, 3.64 mmol) in DCM (20 mL) is stirred at room temperature for 3 hours. The precipitate is filtered. Water is added to the filtrate and extracted with DCM. The combined organic layers are washed with water, brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by chromatography (EtOAc/hexane: 5%˜20%) to give 1-(2-chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-one (0.71 g, 89%). M/Z=262.10 [M+1]
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]([OH:16])[CH2:9][CH2:10][CH:11]([O:14][CH3:15])[O:12][CH3:13])[C:5]([F:17])=[CH:4][N:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([C:8](=[O:16])[CH2:9][CH2:10][CH:11]([O:12][CH3:13])[O:14][CH3:15])[C:5]([F:17])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C(CCC(OC)OC)O)F
Name
Quantity
1.54 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
ADDITION
Type
ADDITION
Details
Water is added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organic layers are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography (EtOAc/hexane: 5%˜20%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C(CCC(OC)OC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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